molecular formula C14H10N2O3 B4156179 6-nitro-2-phenyl-1H-indol-4-ol

6-nitro-2-phenyl-1H-indol-4-ol

Cat. No.: B4156179
M. Wt: 254.24 g/mol
InChI Key: IBDKPRFWZCJNMI-UHFFFAOYSA-N
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Description

6-nitro-2-phenyl-1H-indol-4-ol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound features a nitro group at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 4th position of the indole ring. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-phenyl-1H-indol-4-ol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole core. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. The hydroxyl group at the 4th position can be introduced via hydroxylation reactions using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-phenyl-1H-indol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and other electrophiles.

Major Products

    Oxidation: Formation of 6-nitro-2-phenyl-1H-indol-4-one.

    Reduction: Formation of 6-amino-2-phenyl-1H-indol-4-ol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

6-nitro-2-phenyl-1H-indol-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-2-phenyl-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indol-4-ol: Lacks the nitro group, resulting in different chemical and biological properties.

    6-amino-2-phenyl-1H-indol-4-ol: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.

    6-nitro-1H-indol-4-ol: Lacks the phenyl group, affecting its overall properties.

Uniqueness

6-nitro-2-phenyl-1H-indol-4-ol is unique due to the presence of both the nitro and phenyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-nitro-2-phenyl-1H-indol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c17-14-7-10(16(18)19)6-13-11(14)8-12(15-13)9-4-2-1-3-5-9/h1-8,15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDKPRFWZCJNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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